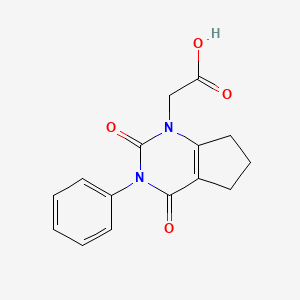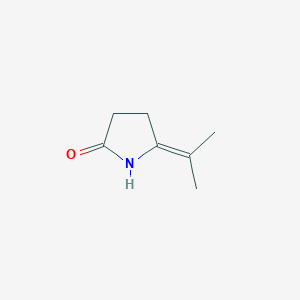
5-Propan-2-ylidenepyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propan-2-ylidenepyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and functional properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propan-2-ylidenepyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve the desired selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Propan-2-ylidenepyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
5-Propan-2-ylidenepyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for novel biologically active compounds.
Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 5-Propan-2-ylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity. The compound’s versatility as a scaffold allows it to interact with various enantioselective proteins, leading to different biological profiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Propan-2-ylidenepyrrolidin-2-one include:
- Pyrrolidin-2-one
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol
Comparison
Compared to these similar compounds, this compound is unique due to its specific structural features and reactivity. Its ability to undergo selective synthesis and functionalization makes it a valuable compound in various applications. Additionally, its potential biological activities and versatility as a scaffold for drug discovery further highlight its uniqueness .
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
5-propan-2-ylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-5(2)6-3-4-7(9)8-6/h3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
WIMWCLRHKFMOFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCC(=O)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


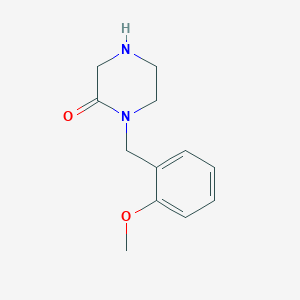
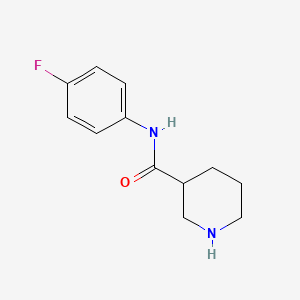
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
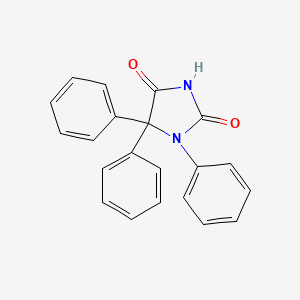

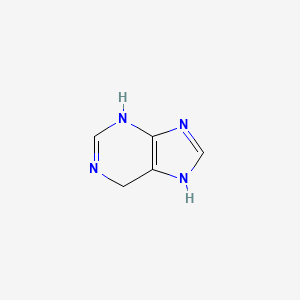
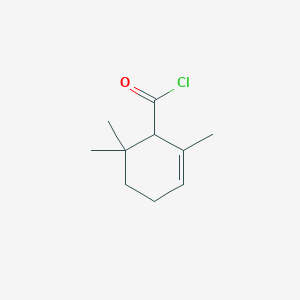
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
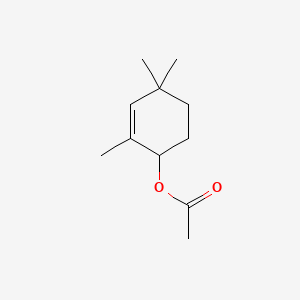
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
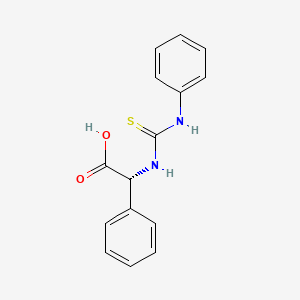
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)

